5-Chlorovaleryl chloride

Catalog No.
S574603
CAS No.
1575-61-7
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorovaleryl chloride

CAS Number

1575-61-7

Product Name

5-Chlorovaleryl chloride

IUPAC Name

5-chloropentanoyl chloride

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2

InChI Key

SVNNWKWHLOJLOK-UHFFFAOYSA-N

SMILES

C(CCCl)CC(=O)Cl

Synonyms

5-chlorovaleryl chloride, 5-CVC cpd

Canonical SMILES

C(CCCl)CC(=O)Cl

5-Chlorovaleryl chloride, also known as 5-chloropentanoyl chloride, is a chemical compound with the molecular formula C5H8Cl2OC_5H_8Cl_2O and a molecular weight of approximately 155.02 g/mol. It appears as a clear, colorless to slightly yellow liquid and is classified under the CAS number 1575-61-7. This compound is primarily utilized as a synthetic intermediate in the production of pyrazole herbicides, which are recognized for their efficiency and selectivity in herbicidal applications while exhibiting low toxicity to mammals and favorable environmental characteristics .

  • Toxicity: 5-CVC is corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes [].
  • Health Hazards: Inhalation of concentrated vapors can irritate the respiratory system [].
  • ** flammability:** Data on flammability is not readily available. However, as an organic chloride, it's likely combustible.
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, respiratory protection, and protective clothing when handling 5-CVC [].
  • Work in a well-ventilated fume hood.
  • Handle with care to avoid contact with skin, eyes, and clothing.
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like water and strong bases [].
  • Dispose of waste according to local regulations.
, notably as an acylating agent. It reacts with amines to form amides and can participate in nucleophilic substitution reactions. The compound is also involved in hydrolysis reactions where it can be converted into 5-chlorovaleric acid upon treatment with water or aqueous acids .

Key Reactions:

  • Hydrolysis:
    5 Chlorovaleryl chloride+H2O5 Chlorovaleric acid+HCl\text{5 Chlorovaleryl chloride}+\text{H}_2\text{O}\rightarrow \text{5 Chlorovaleric acid}+\text{HCl}
  • Acylation:
    5 Chlorovaleryl chloride+AmineAmide+HCl\text{5 Chlorovaleryl chloride}+\text{Amine}\rightarrow \text{Amide}+\text{HCl}

While specific biological activity data on 5-chlorovaleryl chloride is limited, it serves as a precursor for pharmaceuticals such as Cilostazol, which is used for its anti-platelet aggregation properties and vascular protection . Additionally, it plays a role in the synthesis of pyrazole-based herbicides that demonstrate significant herbicidal activity against various weed species.

Several methods have been developed for synthesizing 5-chlorovaleryl chloride:

  • Three-Step Reaction Process:
    • Step 1: Reacting 1,4-dichlorobutane with sodium cyanide to produce 5-chlorovaleronitrile.
    • Step 2: Hydrolyzing 5-chlorovaleronitrile with hydrochloric acid to yield 5-chlorovaleric acid.
    • Step 3: Treating 5-chlorovaleric acid with thionyl chloride to obtain 5-chlorovaleryl chloride .
  • One-Pot Synthesis:
    • A method using a phase transfer catalyst allows for simultaneous production of both 5-chlorovaleryl chloride and adipoyl chloride from 1,4-dichlorobutane and sodium cyanide .
  • Alternative Synthesis:
    • Utilizing 1-bromo-3-chloropropane and diethyl malonate under specific conditions to produce the desired compound through a series of reactions including hydrolysis and acylation .

Valeryl ChlorideC5H10ClOC_5H_{10}ClOUsed in organic synthesis; less reactive than chlorinated variants.Pentanoic Acid ChlorideC5H9ClOC_5H_{9}ClOUsed similarly but lacks the chlorine substituent at the fifth position, affecting reactivity.4-Chlorobutyryl ChlorideC5H8ClOC_5H_8ClOSimilar reactivity but different chain length; used in pharmaceuticals.

Uniqueness of 5-Chlorovaleryl Chloride

The presence of chlorine at the fifth carbon position enhances its reactivity compared to non-chlorinated analogs, making it particularly valuable in synthetic organic chemistry and agricultural applications.

5-Chlorovaleryl chloride (CAS 1575-61-7), a halogenated acyl chloride with the molecular formula C₅H₈Cl₂O, emerged as a critical intermediate in the mid-20th century. Early synthesis methods relied on the reaction of 1,4-dichlorobutane with sodium cyanide, followed by hydrolysis and chlorination. Its significance grew with the rise of pyrazole herbicides in the 1990s, where it became a key precursor for compounds like pyraclonil, which exhibit ultra-efficient herbicidal activity. The compound’s versatility was further cemented by its adoption in pharmaceutical synthesis, particularly for cilostazol, an antiplatelet agent.

A pivotal milestone occurred in 2013 with the patenting of a safer synthesis route using 1-bromo-3-chloropropane and diethyl malonate, eliminating toxic reagents like sodium hydride and cyanides. By 2025, advancements in one-pot processes streamlined production, enhancing industrial adoption.

Role in Contemporary Organic Synthesis

In modern synthesis, 5-chlorovaleryl chloride’s reactivity is exploited across three domains:

  • Acylations: The electrophilic acyl chloride group facilitates nucleophilic substitutions, enabling the formation of esters and amides. For example, it acylates polystyrene/divinylbenzene resins to create anion-exchange materials.
  • Herbicide Synthesis: It serves as the backbone for pyrazole herbicides, where the chlorine substituent enhances binding affinity to plant enzymes, disrupting very-long-chain fatty acid synthesis.
  • Pharmaceutical Intermediates: Its role in synthesizing cilostazol involves sequential reactions with heterocyclic amines, leveraging both the acyl chloride and chloroalkyl groups.

Recent methodologies emphasize catalytic efficiency. For instance, iron powder and phosgene catalyze the conversion of δ-valerolactone to 5-chlorovaleryl chloride with 93% yield.

Economic and Industrial Importance

The global market for 5-chlorovaleryl chloride reflects its industrial ubiquity:

Market Metric2023 Value2032 ProjectionCAGR (2023–2032)
Market Size$120 million$180 million4.5%
Asia-Pacific Dominance45%50%5.0%
Pharmaceutical Application60%65%5.2%

Data derived from market analyses.

Key manufacturers include BASF, Jiangsu Zhaoyang Chemical, and La Mesta Chimie Fine, with Asia-Pacific driving demand due to agrochemical and pharmaceutical expansions in China and India.

Key Research Milestones

  • Analytical Chemistry: In 2010, a GC-FID method was validated to detect impurities at ≤0.1%, ensuring pharmaceutical-grade purity.
  • Material Science: A 2007 study demonstrated its use in synthesizing selective anion-exchange resins, impacting water treatment technologies.
  • Green Synthesis: The 2013 patent (CN103193615A) revolutionized production by avoiding cyanide waste, reducing environmental toxicity.
  • Process Optimization: A 2021 preparation method achieved 93% yield using δ-valerolactone and phosgene, underscoring efficiency gains.

These milestones highlight the compound’s evolving role in addressing industrial and environmental challenges.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.76%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (94.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1575-61-7

Wikipedia

5-Chlorovaleryl chloride

Dates

Modify: 2023-08-15

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